Cas no 57103-69-2 (Maytansine,3-O-acetyl-3-O-de[2-(acetylmethylamino)-1-oxopropyl]- (9CI))
![Maytansine,3-O-acetyl-3-O-de[2-(acetylmethylamino)-1-oxopropyl]- (9CI) structure](https://it.kuujia.com/scimg/cas/57103-69-2x500.png)
57103-69-2 structure
Nome del prodotto:Maytansine,3-O-acetyl-3-O-de[2-(acetylmethylamino)-1-oxopropyl]- (9CI)
Maytansine,3-O-acetyl-3-O-de[2-(acetylmethylamino)-1-oxopropyl]- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Maytansine,3-O-acetyl-3-O-de[2-(acetylmethylamino)-1-oxopropyl]- (9CI)
- Ansamitocin P-1
- Maytansine, O3-acetyl-O3-de2-(acetylmethylamino)-1-oxopropyl-
- (3E,5E,7R,84S)-12c-acetoxy-14-chloro-10t,11c-epoxy-84-hydroxy-15,7r-dimethoxy-3,9c,11t,15-tetramethyl-(84r'H,86c'H)-15-aza-1(1,3)-benzena-8(4,6)-[1,3]oxazinana-cyclopentadecaphane-3,5-diene-82,14-dione
- 3-O-Acetyl-3-O-de[2-[methyl(acetyl)amino]-1-oxopropyl]maytansine
- ansamitocin P1
- Ansamytocin
- C-15003 P-1,Maytanacin
- Maytanacin (6)
- Maytanacine
- O3-acetyl-may
- 57103-69-2
- Maytansine, O3-acetyl-O3-de[2-(acetylmethylamino)-1-oxopropyl]-
- NSC239387
- NSC-239387
-
- Inchi: InChI=1S/C30H39ClN2O9/c1-16-9-8-10-23(39-7)30(37)15-22(41-28(36)32-30)17(2)27-29(4,42-27)24(40-18(3)34)14-25(35)33(5)20-12-19(11-16)13-21(38-6)26(20)31/h8-10,12-13,17,22-24,27,37H,11,14-15H2,1-7H3,(H,32,36)/b10-8?,16-9+
- Chiave InChI: MQYZCKOGTWYJAZ-WUTZXFCMSA-N
- Sorrisi: CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C)C)C)OC)(NC(=O)O2)O
Proprietà calcolate
- Massa esatta: 606.23457
- Massa monoisotopica: 606.234409
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 42
- Conta legami ruotabili: 4
- Complessità: 1100
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 7
- Conto stereocentrico definito delle obbligazioni: 2
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.1
- Superficie polare topologica: 136
Proprietà sperimentali
- Densità: 1.33
- Punto di ebollizione: 827.4°Cat760mmHg
- Punto di infiammabilità: 454.2°C
- Indice di rifrazione: 1.591
- PSA: 136.16
- LogP: 4.08130
Maytansine,3-O-acetyl-3-O-de[2-(acetylmethylamino)-1-oxopropyl]- (9CI) Letteratura correlata
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
57103-69-2 (Maytansine,3-O-acetyl-3-O-de[2-(acetylmethylamino)-1-oxopropyl]- (9CI)) Prodotti correlati
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
